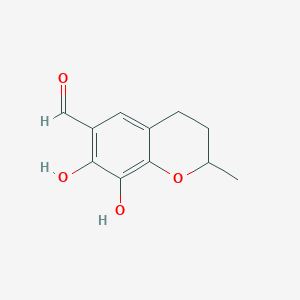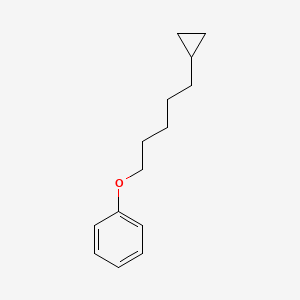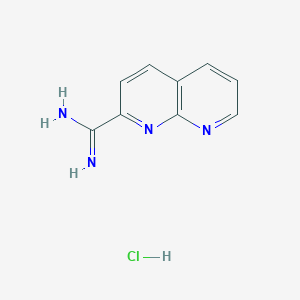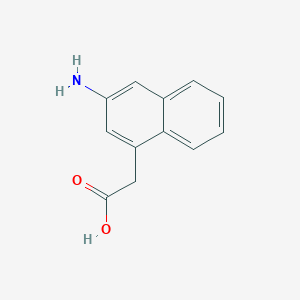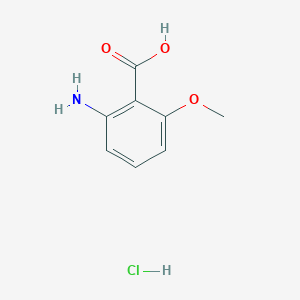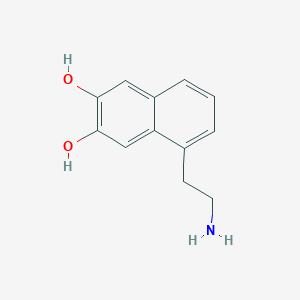![molecular formula C12H17N3 B11895862 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano es un compuesto heterocíclico que presenta un marco espirocíclico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano normalmente implica la formación del núcleo espirocíclico seguida de la introducción del grupo piridin-4-ilmetil. Un método común implica la ciclización de un precursor adecuado en condiciones básicas, seguida de la alquilación con un haluro de piridin-4-ilmetil. Las condiciones de reacción a menudo incluyen el uso de disolventes apróticos polares como la dimetilformamida (DMF) y bases como el hidruro de sodio (NaH).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar versiones optimizadas de las rutas de síntesis de laboratorio, con un enfoque en la escalabilidad y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina, especialmente en la posición 4.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: Gas H2 con catalizador Pd/C.
Sustitución: Nucleófilos como aminas o tioles en disolventes polares.
Productos principales
Oxidación: Formación de derivados de óxido de N de piridina.
Reducción: Formación de aminas espirocíclicas reducidas.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora su potencial propiedad terapéutica, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas o mecánicas específicas.
Mecanismo De Acción
El mecanismo por el cual 6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano ejerce sus efectos depende de su aplicación. En química medicinal, puede interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. La estructura espirocíclica puede proporcionar un marco rígido que mejora la afinidad de unión y la selectividad.
Comparación Con Compuestos Similares
Compuestos similares
2-Azaspiro[3.4]octano: Un compuesto espirocíclico más simple sin el grupo piridin-4-ilmetil.
Pirrolidina: Un anillo de cinco miembros que contiene nitrógeno que sirve como un andamiaje versátil en el descubrimiento de fármacos.
Singularidad
6-(Piridin-4-ilmetil)-2,6-diazaspiro[3.4]octano es único debido a su combinación de un núcleo espirocíclico y un anillo de piridina, lo que le confiere propiedades químicas y biológicas distintas. Esta doble funcionalidad lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el diseño de nuevos agentes terapéuticos.
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
6-(pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-4-13-5-2-11(1)7-15-6-3-12(10-15)8-14-9-12/h1-2,4-5,14H,3,6-10H2 |
Clave InChI |
LJEACWFOGNVHKH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CNC2)CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






